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molecular formula C7H4BrFN2 B8570461 5-Amino-2-bromo-4-fluorobenzonitrile

5-Amino-2-bromo-4-fluorobenzonitrile

Cat. No. B8570461
M. Wt: 215.02 g/mol
InChI Key: RQOWXJQGBNHCIM-UHFFFAOYSA-N
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Patent
US09062068B2

Procedure details

3-amino-4-fluorobenzonitrile (9.82 g, 72.1 mmol) was dissolved in acetonitrile to give a pale yellow solution. NBS (13.5 g, 75.7 mmol) was added in portions; the reaction mixture turned brown-blackish but remained a solution. After the completion of the reaction was confirmed by TLC and HPLC, silica gel was added to the reaction mixture and the solvent was evaporated under reduced pressure. The crude product was leaded on a CombiFlash column (330 g) and the product was eluted with hexanes/ethyl acetate (0→15% gradient). The clean fractions were combined to give 9.63 g (62%) of a yellowish off-white solid. More product was found in mixed fractions which were discarded. 1H NMR (300 MHz, dmso) δ 7.57 (d, J=10.9 Hz, 1H), 7.17 (d, J=8.7 Hz, 1H), 5.85 (s br, 2H); MS (ES) 213/215 (M−H).
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[C:5]#[N:6].C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([Br:18])=[C:4]([CH:3]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
9.82 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the product was eluted with hexanes/ethyl acetate (0→15% gradient)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C#N)C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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